N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring dual furan-2-yl groups, a 4-methylbenzenesulfonyl (tosyl) moiety, and an ethanediamide (oxalamide) bridge. The tosyl group is attached to a central ethyl chain, while the ethanediamide linker connects two furan-2-yl-ethyl substituents. While exact molecular weight and synthesis details are unavailable in the provided evidence, its structural analogs (discussed below) provide insights into its physicochemical and functional properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-15-6-8-17(9-7-15)30(26,27)19(18-5-3-13-29-18)14-23-21(25)20(24)22-11-10-16-4-2-12-28-16/h2-9,12-13,19H,10-11,14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSPZYGMWJVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Sulfonyl Group Variations :
- The target compound’s 4-methylbenzenesulfonyl group contrasts with the 4-fluorobenzenesulfonyl group in and the 4-fluoro-2-methylbenzenesulfonyl group in . Fluorine substitution enhances electronegativity and may influence binding affinity in biological systems.
- The absence of sulfonyl groups in and suggests reduced steric bulk and altered solubility profiles.
Heterocyclic Substituents: The target’s dual furan-2-yl groups differ from the benzodioxol and tetrahydrofuran in , which may confer distinct aromatic interaction potentials. The pyridinyl group in introduces nitrogen-based hydrogen bonding, absent in the target compound.
The 3-methylbutyl chain in increases hydrophobicity relative to the target’s furan-ethyl substituents.
Physicochemical Implications: The tosyl group in the target compound likely enhances stability and membrane permeability compared to non-sulfonylated analogs like . Fluorinated sulfonyl derivatives (e.g., ) may exhibit improved metabolic resistance but reduced solubility.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonation, nucleophilic substitution, and amidation. Critical steps include:
- Sulfonation : Requires anhydrous conditions and solvents like dichloromethane to prevent hydrolysis of sensitive groups .
- Amidation : Catalyzed by coupling agents (e.g., EDC/HATU) under inert atmospheres to enhance yields .
- Purification : Chromatography (e.g., HPLC) or recrystallization ensures >95% purity .
- Optimization : Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF for solubility) are critical for reproducibility .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : Confirms the presence of furan protons (δ 6.2–7.4 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 500.2 for [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretch at ~1150 cm⁻¹) groups .
Q. What solvents and catalysts are preferred for reactions involving this compound?
- Solvents : Dichloromethane (for sulfonation) and DMF (for amidation) balance solubility and reaction rates .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilicity in substitution reactions, while DMAP accelerates acylation .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of the sulfonamide and furan moieties in nucleophilic substitutions?
- Mechanistic Insights :
- The sulfonamide group acts as an electron-withdrawing group, increasing electrophilicity at adjacent carbons .
- Steric hindrance from the 4-methylbenzenesulfonyl group slows reactions at the β-carbon but stabilizes intermediates via resonance .
- Experimental Validation : Kinetic studies (e.g., monitoring by TLC) under varying temperatures/pH reveal rate dependencies .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Approach :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Prodrug Design : Mask polar groups (e.g., acetylation of hydroxyls) to enhance bioavailability .
- Case Study : Inconsistent cytotoxicity data may arise from poor membrane permeability, addressed via logP optimization (target 2–3) .
Q. What computational strategies predict binding affinities of this compound to enzymatic targets?
- Methods :
- Docking Simulations : AutoDock Vina models interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories .
- Validation : Correlate computed binding energies (ΔG) with IC₅₀ values from enzyme inhibition assays .
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation products form?
- Stability Profiling :
- Acidic Conditions : Hydrolysis of the ethanediamide backbone generates furan-2-ylacetic acid and toluenesulfonic acid .
- Oxidative Conditions : Furan ring oxidation yields γ-ketone derivatives, detectable via LC-MS .
- Mitigation : Lyophilization and storage at -20°C in amber vials reduce degradation .
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